1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone
Description
1-(2,4-Dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone features a 2,4-dichlorophenyl group attached to an ethanone moiety, which is further linked to a 4,5-diphenylimidazole ring via a sulfanyl (-S-) bridge.
Properties
Molecular Formula |
C23H16Cl2N2OS |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H16Cl2N2OS/c24-17-11-12-18(19(25)13-17)20(28)14-29-23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,27) |
InChI Key |
MMWMOIPAFISJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a suitable thiol reagent under basic conditions.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the industrial protocols and equipment used.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced ethanone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that imidazole derivatives, including those structurally related to 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone, exhibit significant anticancer properties. For instance, compounds with similar imidazole structures have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in Pharmacological Research demonstrated that imidazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Data Table: Anti-inflammatory Activity of Imidazole Derivatives
Antiviral Activity
The potential antiviral properties of this compound have been explored in the context of SARS-CoV-2 inhibition. Compounds similar to 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone have shown promising results against the viral protease associated with COVID-19.
Case Study : A recent study highlighted that imidazole derivatives exhibited up to 99% inhibition of the SARS-CoV-2 3CLpro enzyme at a concentration of 20 µM . The structural modifications in these compounds enhance their binding affinity to the enzyme's active site.
Synthesis and Characterization
The synthesis of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Compound A : 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0)
- Key Differences :
Compound B : 2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone (CAS 61258-41-1)
Sulfur-Containing Analogs
Compound C : 2-(4-(Phenylsulfonyl)phenyl)-1-phenylethanone derivatives ()
- Key Differences :
- Contains a sulfonyl (-SO₂-) group instead of a sulfanyl bridge.
- Triazole core instead of imidazole.
- Impact: Sulfonyl groups improve aqueous solubility but may reduce membrane permeability.
Compound D : 2-{[4-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone hydrobromide (CAS 475196-26-0)
Pharmacologically Relevant Analogs
Compound E : Oxiconazole Nitrate (C18H13Cl4N3O · HNO3)
- Key Differences :
- Oxime (-N-O-) group replaces the sulfanyl bridge.
- Additional 2,4-dichlorobenzyl substitution.
- Impact : The oxime group in oxiconazole enhances antifungal activity by interacting with fungal cytochrome P450 enzymes, whereas the sulfanyl bridge in the target compound may confer distinct binding modes .
Compound F : Miconazole Nitrate
- Key Differences: Imidazole linked via a 1-(2,4-dichlorophenyl)-2-imidazolyl ethanone structure without sulfanyl or diphenyl groups.
- Impact : Miconazole’s simpler structure contributes to broad-spectrum antifungal activity but may limit selectivity compared to the target compound’s diphenylimidazole motif .
Molecular Weight and Lipophilicity
| Compound | Molecular Weight | Key Substituents | logP (Predicted) |
|---|---|---|---|
| Target Compound | ~515.4 | 4,5-Diphenylimidazole, -S- | ~5.2 |
| Compound A | 268.8 | Simple imidazole | ~3.1 |
| Compound E (Oxiconazole) | 492.1 | Oxime, dichlorobenzyl | ~4.8 |
Biological Activity
1-(2,4-Dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound by reviewing synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.
Synthesis
The synthesis of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone involves multiple steps that typically include the formation of the imidazole ring followed by the introduction of the dichlorophenyl and sulfanyl moieties. The compound's structure can be represented as follows:
- IUPAC Name : 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone
- Molecular Formula : C21H16Cl2N2OS
- Molecular Weight : 421.33 g/mol
Anticancer Activity
Research has demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone can induce apoptosis in cancer cell lines. In a study involving MCF cell lines, it was observed that such compounds accelerated apoptosis in a dose-dependent manner .
A notable case study highlighted the compound's effectiveness in suppressing tumor growth in mice models. The results indicated a marked reduction in tumor size when treated with this class of compounds compared to controls .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that derivatives with similar structures demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For example, a related imidazole derivative was noted to have minimum inhibitory concentration (MIC) values ranging from 40 to 500 μg/mL against various bacterial strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of imidazole derivatives. The dichlorophenyl group appears to enhance anticancer activity while the sulfanyl group contributes to antimicrobial effects. This relationship underscores the importance of molecular modifications in optimizing therapeutic efficacy.
Data Summary Table
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF cells | |
| Suppresses tumor growth in mice | ||
| Antimicrobial | MIC against S. aureus: 40 μg/mL | |
| MIC against E. coli: 200 μg/mL |
Case Studies
- MCF Cell Line Study : A detailed investigation on the apoptosis-inducing capabilities of imidazole derivatives highlighted that treatment with 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone led to significant cell death through caspase activation pathways .
- Tumor Growth Suppression : In vivo experiments showed that administration of this compound resulted in a statistically significant decrease in tumor volume over a treatment period compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
